

# The Genesis of VU0467319: A Selective M1 PAM for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Look at the Discovery and Preclinical Development of a Promising Alzheimer's Disease Candidate

**VU0467319**, a novel M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM), has emerged from a dedicated research effort to address the cognitive deficits associated with Alzheimer's disease and other CNS disorders. This technical guide delves into the early development history of **VU0467319**, from its conceptualization to its advancement into investigational new drug (IND)-enabling studies and Phase I clinical trials. The journey of **VU0467319** underscores a strategic approach to drug discovery, prioritizing high selectivity and a favorable safety profile to overcome the challenges that have plagued previous attempts to modulate the cholinergic system.

# From a Reactive Hit to a Refined Candidate: The Discovery Pathway

The development of **VU0467319** originated from a high-throughput screening campaign that identified an isatin derivative, VU0119498, as a PAM of Gq-coupled mAChRs (M1, M3, and M5).[1][2] While this initial hit lacked M1 agonism, a desirable trait to avoid cholinergic side effects, it suffered from pan-Gq activity and the presence of a reactive isatin moiety, making it an unsuitable lead compound.[1][2] Medicinal chemistry efforts focused on eliminating the undesirable isatin group and optimizing for M1 selectivity. This led to the development of ML137, a selective M1 PAM with minimal agonism, achieved through modifications to the



southern benzyl tail of the lead compound.[1][2] Further optimization of this scaffold culminated in the discovery of **VU0467319**, a clinical candidate with a superior overall profile.[1][2]







Click to download full resolution via product page

Roadmap to the discovery of VU0467319.

# In Vitro Pharmacology: Potency, Selectivity, and Mechanism of Action

**VU0467319** is characterized as a moderately potent M1 PAM with minimal intrinsic agonist activity.[1][2][3][4][5] This profile was intentionally pursued to avoid the overstimulation of the M1 receptor, a phenomenon linked to adverse cholinergic effects observed with earlier M1 agonists.[1][2] The compound demonstrates high selectivity for the M1 receptor over other muscarinic receptor subtypes (M2-M5).[1][6]

| Parameter                                                              | Human                           | Rat             | Mouse           | Cynomolgus<br>Monkey |
|------------------------------------------------------------------------|---------------------------------|-----------------|-----------------|----------------------|
| M1 PAM EC50                                                            | 492 ± 2.9 nM[1]<br>[2][3][4][5] | 398 ± 195 nM[1] | 728 ± 184 nM[1] | 374 nM[1]            |
| % ACh Max<br>Response                                                  | 71.3 ± 9.9%[1][2]<br>[3][4][5]  | 81.3 ± 11.3%[1] | 55.9 ± 5.6%[1]  | 57.8%[1]             |
| M1 Agonism<br>EC50                                                     | > 30 μM[1][2][3]<br>[4][5][6]   | -               | -               | -                    |
| M2-M5 PAM<br>EC50                                                      | > 30 µM[1][6]                   | > 30 µM[1]      | -               | -                    |
| β-arrestin2<br>Recruitment<br>EC50                                     | 890 nM[1][2]                    | -               | -               | -                    |
| Table 1: In Vitro Potency and Selectivity of VU0467319 Across Species. |                                 |                 |                 |                      |

## **Experimental Protocols:**



- Calcium Mobilization Assay: To determine the PAM and agonist activity of VU0467319, calcium mobilization assays were performed in cell lines expressing human, rat, mouse, or cynomolgus monkey M1-M5 receptors. For PAM determination, increasing concentrations of VU0467319 were added approximately 2 minutes before the addition of an EC20 concentration of acetylcholine (ACh). The resulting calcium flux was measured and normalized to the maximal response induced by ACh alone.[1]
- Radioligand Binding Assay: To confirm an allosteric mechanism of action, competitive radioligand binding assays were conducted. VU0467319 (up to 30 μM) was tested for its ability to displace the orthosteric antagonist [3H]N-methylscopolamine ([3H]NMS) from muscarinic receptors. The lack of displacement indicated that VU0467319 does not bind to the same site as the orthosteric ligand.[1][2]



Click to download full resolution via product page

M1 receptor signaling pathway modulated by VU0467319.

## **Drug Metabolism and Pharmacokinetics (DMPK)**

A favorable DMPK profile was crucial for the advancement of **VU0467319**. The compound exhibited good central nervous system (CNS) penetration and pharmacokinetic properties across multiple species, suggesting its potential for oral administration and effective target engagement in the brain.[1][2][3][4][5]



ers of VU04673

19.

| Route | T1/2 (h)            | Clp<br>(mL/min<br>/kg)                 | Vss<br>(L/kg)                                                                                                                                   | %F                                                                                                                                                                                                                   | Кр                                                                                                                                                                                                                                                                 | Kp,uu                                                                                                                                                                                                                                                                                                                 |
|-------|---------------------|----------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IV/PO | 4.1[ <del>1</del> ] | 25.4[ <del>1</del> ]                   | 0.67[1]                                                                                                                                         | 80[1]                                                                                                                                                                                                                | 0.77[1][2]                                                                                                                                                                                                                                                         | 1.3[1][2]                                                                                                                                                                                                                                                                                                             |
| IV/PO | 3.0[ <b>1</b> ]     | 3.0[1]                                 | -                                                                                                                                               | 93[1]                                                                                                                                                                                                                | 0.64[1][2]                                                                                                                                                                                                                                                         | 0.91[1][2]                                                                                                                                                                                                                                                                                                            |
| IV/PO | 7.5[ <b>1</b> ]     | 4.0[1]                                 | 2.2[1]                                                                                                                                          | 100[1]                                                                                                                                                                                                               | -                                                                                                                                                                                                                                                                  | -                                                                                                                                                                                                                                                                                                                     |
| IV/PO | 4.3[1]              | 3.3[1]                                 | -                                                                                                                                               | 59[1]                                                                                                                                                                                                                | -                                                                                                                                                                                                                                                                  | -                                                                                                                                                                                                                                                                                                                     |
|       |                     |                                        |                                                                                                                                                 |                                                                                                                                                                                                                      |                                                                                                                                                                                                                                                                    |                                                                                                                                                                                                                                                                                                                       |
|       | IV/PO IV/PO         | IV/PO 4.1[1] IV/PO 3.0[1] IV/PO 7.5[1] | Route     T1/2 (h) /kg)     (mL/min /kg)       IV/PO     4.1[1]     25.4[1]       IV/PO     3.0[1]     3.0[1]       IV/PO     7.5[1]     4.0[1] | Route       T1/2 (h)       (mL/min /kg)       Vss (L/kg)         IV/PO       4.1[1]       25.4[1]       0.67[1]         IV/PO       3.0[1]       3.0[1]       -         IV/PO       7.5[1]       4.0[1]       2.2[1] | Route       T1/2 (h)       (mL/min /kg)       Vss (L/kg)       %F         IV/PO       4.1[1]       25.4[1]       0.67[1]       80[1]         IV/PO       3.0[1]       3.0[1]       -       93[1]         IV/PO       7.5[1]       4.0[1]       2.2[1]       100[1] | Route       T1/2 (h)       (mL/min /kg)       Vss (L/kg)       %F       Kp         IV/PO       4.1[1]       25.4[1]       0.67[1]       80[1]       0.77[1][2]         IV/PO       3.0[1]       3.0[1]       -       93[1]       0.64[1][2]         IV/PO       7.5[1]       4.0[1]       2.2[1]       100[1]       - |

| Species                      | Plasma fu | Brain Homogenate fu |  |  |
|------------------------------|-----------|---------------------|--|--|
| Mouse                        | 0.028[1]  | 0.048[1]            |  |  |
| Rat                          | 0.028[1]  | 0.040[1]            |  |  |
| Dog                          | 0.076[1]  | -                   |  |  |
| Cynomolgus Monkey            | 0.059[1]  | -                   |  |  |
| Human                        | 0.034[1]  | -                   |  |  |
| Table 3: In Vitro Plasma and |           |                     |  |  |

VU0467319.

Brain Tissue Binding of

# **Preclinical Efficacy and Safety**







**VU0467319** demonstrated robust efficacy in preclinical models of cognition.[1][2][3] Importantly, and in stark contrast to earlier M1 agonists, it did not induce the typical cholinergic adverse effects, often referred to by the acronym SLUDGE (salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis).[1][2] This favorable safety profile was observed in mice, rats, dogs, and non-human primates.[1][2][3] The absence of these side effects, even after 4-week GLP toxicology studies in rats and dogs, was a critical factor in its progression to human trials.[1][2][3]

### **Advancement to Clinical Trials**

Based on its promising preclinical profile, **VU0467319** advanced into a Phase I single ascending dose (SAD) clinical trial (NCT03220295).[1][2][3] The trial in healthy volunteers confirmed the favorable safety profile, with no cholinergic adverse effects observed.[1][2][3] Furthermore, signals of target engagement were detected at the highest doses tested, providing early validation of the therapeutic concept in humans.[1][2][3]





Click to download full resolution via product page

Logical workflow of **VU0467319**'s progression.



In conclusion, the early development of **VU0467319** represents a significant advancement in the pursuit of a safe and effective treatment for cognitive impairment. By focusing on a pharmacological profile of selective M1 positive allosteric modulation with minimal agonism, researchers have successfully navigated the historical pitfalls of cholinergic drug development. The comprehensive preclinical data, coupled with the promising results from the initial human trial, establish **VU0467319** as a compelling candidate for further clinical investigation in Alzheimer's disease and related disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. VU-319 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Genesis of VU0467319: A Selective M1 PAM for Cognitive Enhancement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606161#early-development-history-of-vu0467319]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com